Sandramycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

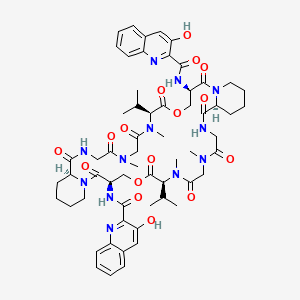

Sandramycin is a natural product isolated from the bacterium Nocardioides species. It is a cyclic decadepsipeptide known for its potent antitumor properties. This compound belongs to the family of bisintercalator natural products, which are characterized by their ability to bind to DNA and interfere with its function .

準備方法

Synthetic Routes and Reaction Conditions

The total synthesis of sandramycin involves a multicomponent reaction sequence. One of the key steps is the Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction, which is used to obtain a linear pentadepsipeptide. Another method involves solid-phase synthesis, where on-resin ester formation and [5 + 5] peptide coupling are used to prepare a range of desymmetrized analogues .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Nocardioides species. The fermentation broth is extracted with solvents like ethyl acetate, and the compound is purified through various chromatographic techniques .

化学反応の分析

Types of Reactions

Sandramycin undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Ethyl acetate: Used for extraction.

Methanol: Used for partitioning and purification.

Carbon tetrachloride and chloroform: Used for partitioning during purification.

Major Products Formed

The major products formed from these reactions include various analogues of this compound, which are evaluated for their biological activity .

科学的研究の応用

Antitumor Activity:

Sandramycin exhibits significant cytotoxicity against a variety of cancer cell lines, including leukemia, melanoma, and adenocarcinoma. Studies have shown that it has an IC50 value in the low nanomolar range against certain tumor types, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties:

The compound has demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Recent studies also report its antifungal efficacy against pathogens like Candida albicans and Aspergillus fumigatus, expanding its potential therapeutic applications beyond oncology .

Case Studies and Research Findings

Several studies highlight the diverse applications and effects of this compound:

作用機序

Sandramycin exerts its effects by binding to the minor groove of double-stranded DNA through bisintercalation of its chromophores. This binding interferes with DNA replication and transcription, leading to cytotoxic effects on cancer cells. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage and repair .

類似化合物との比較

Similar Compounds

Luzopeptins A, B, C, and D: These are cyclic depsipeptides related to sandramycin and share similar DNA-binding properties.

Echinomycin: Another bisintercalator natural product with similar DNA-binding and antitumor properties.

Uniqueness of this compound

This compound is unique due to its specific cyclic decadepsipeptide structure and the presence of two 3-hydroxyquinoline-2-carboxylic acids as chromophores. These structural features contribute to its potent cytotoxicity and make it a valuable compound for scientific research and drug development .

生物活性

Sandramycin is a novel antitumor antibiotic isolated from the actinobacterium Nocardioides sp. (ATCC 39419). This compound belongs to a class of cyclic decadepsipeptides and has garnered attention due to its diverse biological activities, particularly its antimicrobial and antitumor properties. This article synthesizes the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Isolation and Characterization

This compound was first isolated through fermentation processes, followed by purification using solvent partitioning and chromatography techniques. The compound was characterized using various spectroscopic methods, confirming its structure as a cyclic decadepsipeptide with a molecular formula of C60H76N12O16 .

Efficacy Against Bacterial Strains

This compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains such as Bacillus subtilis and Streptococcus faecalis. The minimum inhibitory concentration (MIC) against MRSA MB-5393 was reported at 0.31 µg/mL (0.25 µM), demonstrating its potent antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA MB-5393 | 0.31 |

| Bacillus subtilis | Not specified |

| Streptococcus faecalis | Not specified |

Antifungal Activity

In addition to its antibacterial properties, this compound has been shown to possess antifungal activity against various fungal pathogens. It demonstrated notable inhibition against Candida albicans and Aspergillus fumigatus, with IC50 values of 7.55 µg/mL (6.19 µM) and 5.72 µg/mL (4.69 µM), respectively . This marks the first report detailing its antifungal effects.

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 7.55 |

| Aspergillus fumigatus | 5.72 |

| Acinetobacter baumannii | No significant activity |

| Pseudomonas aeruginosa | No significant activity |

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS), which play a critical role in its antimicrobial effects. The compound's structure allows it to intercalate with DNA, disrupting cellular processes in both bacterial and fungal cells . This mechanism is characteristic of cyclic peptides, which often exhibit dual modes of action—antimicrobial and cytotoxic.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against human liver cancer cells (HepG2). The effective dose (ED50) was found to be 1.578 × 10−3 µg/mL (1.29 nM), indicating that it may have potential as an anticancer agent . The cytotoxicity is likely linked to its DNA-binding capabilities, which are enhanced by the compound's symmetrical structure.

特性

分子式 |

C60H76N12O16 |

|---|---|

分子量 |

1221.3 g/mol |

IUPAC名 |

3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide |

InChI |

InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1 |

InChIキー |

WXIVYIYCEBUEHL-RTQGILJWSA-N |

SMILES |

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |

異性体SMILES |

CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |

正規SMILES |

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |

同義語 |

sandramycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。